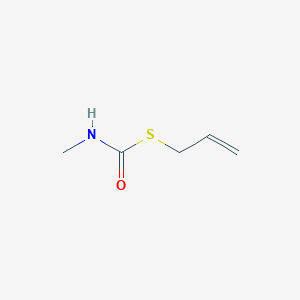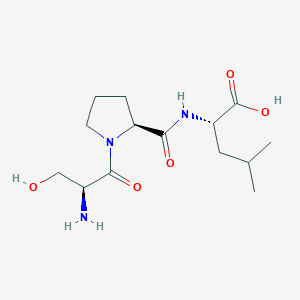
5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a hydroxy group at the 5th position, a methylthio group at the 4th position, and a phenyl group at the 2nd position on the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as:
Preparation of Intermediates: Synthesis of key intermediates through controlled reactions.
Cyclization: Formation of the pyridazinone ring through cyclization reactions.
Functional Group Introduction: Introduction of the hydroxy and methylthio groups using specific reagents and conditions.
Purification: Purification of the final product through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
4-Hydroxy-5-methoxydimethyltryptamine: A compound with similar structural features but different biological activities.
Pyrimidopyrimidines: Compounds with similar bicyclic structures but different functional groups and properties.
Uniqueness
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and methylthio groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
64178-80-9 |
|---|---|
分子式 |
C11H10N2O2S |
分子量 |
234.28 g/mol |
IUPAC 名称 |
5-hydroxy-4-methylsulfanyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C11H10N2O2S/c1-16-10-9(14)7-12-13(11(10)15)8-5-3-2-4-6-8/h2-7,14H,1H3 |
InChI 键 |
CMVHCNSUWVAWLZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=NN(C1=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B12904710.png)
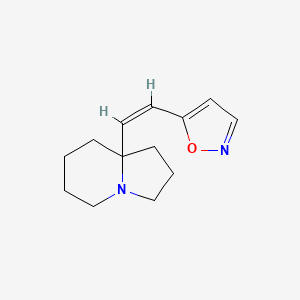
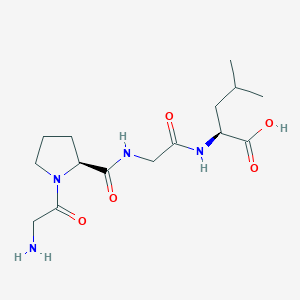

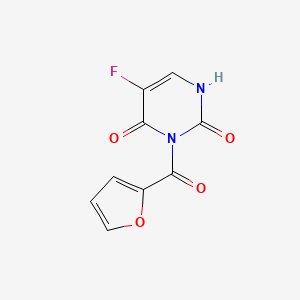
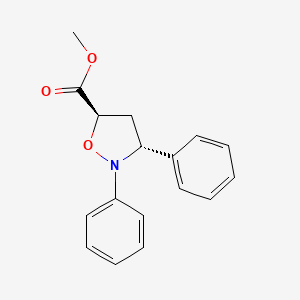


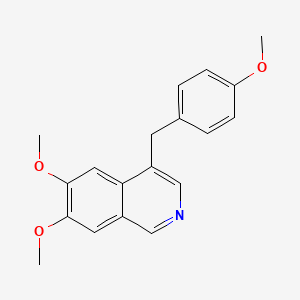
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)


